molecular formula C7H18N2 B3056369 1,4-Butanediamine, N-propyl- CAS No. 70862-18-9

1,4-Butanediamine, N-propyl-

Cat. No. B3056369
CAS RN: 70862-18-9
M. Wt: 130.23 g/mol
InChI Key: GHQFRBNLAGNQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,4-Butanediamine, N-propyl-” is a chemical compound with the molecular formula C7H18N2 . It is also known as N-Propyl-1,4-butanediamine .


Synthesis Analysis

The biochemical synthesis of 1,4-butanediamine involves a process in a microorganism with an increased level of an ornithine decarboxylase activity . This process also requires an increased activity of N-acetylglutamate formation in the microorganism . The 1,4-butanediamine produced in the microorganism is excreted into a fermentation broth and is recovered from the broth .


Molecular Structure Analysis

The molecular structure of “1,4-Butanediamine, N-propyl-” can be represented by the linear formula NH2(CH2)4NH2 . The molecular weight of this compound is 88.15 .

Scientific Research Applications

  • Antitumor Activities : Novel alkyl-1,4-butanediamine Pt(II) complexes with seven-membered ring structures have shown significant antitumor activities in vivo, particularly against lymphoid leukemia L1210 and Lewis lung carcinoma LL. These complexes exhibited higher antitumor activities compared to other similar complexes, demonstrating their potential in cancer treatment (Nowatari et al., 1989).

  • Complexation Studies : Studies on uranyl complexes with N,N,N',N'-tetramethyl-1,4-butanediamine and p-t-butylcalix[8]arene revealed the formation of polymeric chains through hydrogen bonding. This highlights the compound's role in complexation and its potential applications in fields like nuclear chemistry and materials science (Harrowfield et al., 2021).

  • Biotechnological Applications : In biotechnology, 1,4-butanediamine has been used in the development of engineered bacteria for the autonomous production of 1,4-butanediol, a valuable industrial chemical. This represents a significant advance in synthetic biology and metabolic engineering (Liu & Lu, 2015).

  • Chemical Reactivity Studies : The reactivity of Pt(II) centres in binuclear complexes with different bridging diamines, including 1,4-butanediamine, was investigated, providing insights into the thermodynamic and kinetic properties relevant to chemical synthesis and catalysis (Hofmann & Eldik, 2003).

  • Environmental Applications : In environmental science, mixtures of 1,4-butanediamine and 2-(Diethylamino)-ethanol have been studied for their ability to absorb CO2. This research is crucial for developing technologies for greenhouse gas control and mitigation of climate change (Xu, Wang, & Chen, 2013).

  • Medicinal Chemistry : 1,4-butanediamine derivatives have been developed as irreversible inactivators of enzymes like spermine oxidase and N1-acetylpolyamine oxidase, which are of interest in medicinal chemistry for potential therapeutic applications (Moriya et al., 2014).

Safety and Hazards

“1,4-Butanediamine, N-propyl-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

1,4-Butanediamine, also known as putrescine , is a four-carbon diamine that plays a crucial role in various biological processes. It primarily targets the ornithine decarboxylase enzyme, which is involved in the biosynthesis of polyamines . Polyamines are essential for cell growth and differentiation .

Mode of Action

1,4-Butanediamine interacts with its target, the ornithine decarboxylase enzyme, by serving as a substrate. The enzyme catalyzes the decarboxylation of ornithine to produce putrescine . This interaction results in the production of polyamines, which are vital for various cellular functions, including DNA stabilization, protein synthesis, and cell growth .

Biochemical Pathways

The primary biochemical pathway affected by 1,4-Butanediamine is the polyamine biosynthesis pathway . In this pathway, ornithine decarboxylase catalyzes the conversion of ornithine to putrescine. Putrescine can then be converted to other polyamines, such as spermidine and spermine, through subsequent enzymatic reactions . These polyamines play crucial roles in cell growth and differentiation .

Pharmacokinetics

It is known that the compound is produced during tissue decomposition

Result of Action

The action of 1,4-Butanediamine, N-propyl- results in the production of polyamines, which have several molecular and cellular effects. Polyamines are involved in stabilizing DNA, promoting protein synthesis, and facilitating cell growth and differentiation . Therefore, the action of 1,4-Butanediamine, N-propyl- can significantly influence cellular functions and processes.

properties

IUPAC Name

N'-propylbutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-2-6-9-7-4-3-5-8/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQFRBNLAGNQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505601
Record name N~1~-Propylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butanediamine, N-propyl-

CAS RN

70862-18-9
Record name N~1~-Propylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Butanediamine, N-propyl-
Reactant of Route 2
Reactant of Route 2
1,4-Butanediamine, N-propyl-
Reactant of Route 3
Reactant of Route 3
1,4-Butanediamine, N-propyl-
Reactant of Route 4
Reactant of Route 4
1,4-Butanediamine, N-propyl-
Reactant of Route 5
Reactant of Route 5
1,4-Butanediamine, N-propyl-
Reactant of Route 6
Reactant of Route 6
1,4-Butanediamine, N-propyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.